molecular formula C14H14ClNO4S2 B13938913 3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide CAS No. 165117-08-8

3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide

Cat. No.: B13938913
CAS No.: 165117-08-8
M. Wt: 359.9 g/mol
InChI Key: BOUYFKJWOIULBP-UHFFFAOYSA-N
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Description

3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

    Introduction of the Chloro and Acetyl Groups: Chlorination and acetylation reactions are carried out to introduce the chloro and acetyl groups at the desired positions on the thiophene ring.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a suitable sulfonyl chloride in the presence of a base.

    Hydroxyethyl Substitution: The final step involves the substitution of the phenyl group with a hydroxyethyl group using a suitable reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and acetyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[4-(2-hydroxyethyl)phenyl]benzamide: Similar structure but with a benzamide core.

    3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

Uniqueness

3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide is unique due to the presence of both the sulfonamide and hydroxyethyl groups, which confer specific chemical and biological properties

Properties

CAS No.

165117-08-8

Molecular Formula

C14H14ClNO4S2

Molecular Weight

359.9 g/mol

IUPAC Name

3-acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H14ClNO4S2/c1-9(18)12-8-13(15)21-14(12)22(19,20)16-11-4-2-10(3-5-11)6-7-17/h2-5,8,16-17H,6-7H2,1H3

InChI Key

BOUYFKJWOIULBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)CCO

Origin of Product

United States

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